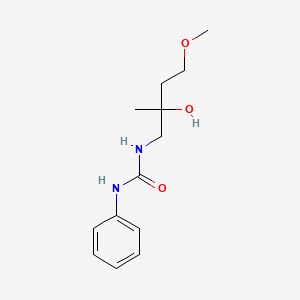

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound is also known as HMBP and is synthesized by the reaction of 4-methoxy-2-methyl-2-butanone with phenyl isocyanate.

Scientific Research Applications

Crystallographic Studies

Crystallographic studies have utilized compounds similar to 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea, exploring their structural properties. For instance, the crystal structure of metobromuron, a phenylurea herbicide, reveals interactions that form chains along the a-axis direction, providing insights into the arrangement of such molecules (Kang, Kim, Kwon, & Kim, 2015).

Catalytic Reactions

Research on catalytic reactions has shown the efficiency of certain complexes in methoxycarbonylation of alkynes, leading to the formation of esters and diesters. This illustrates the potential for chemical synthesis processes involving complex organic compounds similar to this compound (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).

Bioactive Compound Synthesis

The synthesis of bioactive compounds, such as Adda, a unique C20 amino acid in cyanobacterial hepatotoxins, demonstrates the complex synthetic pathways that can lead to bioactive molecules. This is relevant for understanding the synthesis and applications of complex urea derivatives in biomedical research (Namikoshi, Rinehart, Dahlem, Beasley, & Carmichael, 1989).

Biodegradation Studies

Studies on the biodegradation of phenylurea compounds, such as isoproturon by soil bacteria, offer insights into the environmental fate and degradation pathways of these chemicals. Understanding the microbial degradation of phenylurea derivatives is crucial for assessing their environmental impact and potential for bioremediation (Sørensen, Ronen, & Aamand, 2001).

Polymer Research

The development of polyhydroxyalkanoates (PHAs) for medical devices and tissue engineering showcases the versatility of organic compounds in creating biodegradable polymers. Research into PHAs and related materials could encompass compounds like this compound for novel applications in biomaterials (Chen & Wu, 2005).

Properties

IUPAC Name |

1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(17,8-9-18-2)10-14-12(16)15-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDQLTRJWNBTMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)NC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)

![1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride](/img/structure/B2986658.png)

![1,4-Dioxaspiro[4.5]decan-8-yl (2S,3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B2986659.png)

![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)

![N-(3-fluorophenyl)-1-methyl-5-{4-oxo-4-[(3-phenylpropyl)amino]butanoyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2986671.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2986675.png)

![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)